molecular formula C13H17NO4S B14630859 Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate CAS No. 54755-78-1

Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate

Cat. No.: B14630859
CAS No.: 54755-78-1
M. Wt: 283.35 g/mol
InChI Key: CFBUHSHISBKKBG-UHFFFAOYSA-N
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Description

Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a methanesulfinyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 4-(methanesulfinyl)-3-oxobutylamine under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methanesulfinyl and oxobutyl groups, which provide additional functionalization and reactivity compared to other carbamates. This makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

54755-78-1

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

benzyl N-(4-methylsulfinyl-3-oxobutyl)carbamate

InChI

InChI=1S/C13H17NO4S/c1-19(17)10-12(15)7-8-14-13(16)18-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,16)

InChI Key

CFBUHSHISBKKBG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC(=O)CCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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